Methyl 1-ethoxyaziridine-2-carboxylate
Description
Contextualization of Aziridine-2-carboxylate (B8329488) Esters in Contemporary Organic Synthesis
Aziridine-2-carboxylate esters are a well-established class of compounds that serve as valuable intermediates in organic synthesis. researchgate.netru.nl Their utility stems from the inherent reactivity of the strained aziridine (B145994) ring, which can be selectively opened by a variety of nucleophiles to afford a diverse array of functionalized amino acid derivatives. These esters are considered versatile chiral building blocks, particularly when synthesized in an enantiomerically pure form. researchgate.net The presence of the ester functionality provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.
The nitrogen atom of the aziridine ring can be substituted with a range of groups, including hydrogen, alkyl, aryl, and sulfonyl groups, which modulate the reactivity and properties of the molecule. researchgate.netru.nl N-substituted aziridine-2-carboxylates, in particular, have been extensively studied and utilized in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.
Rationale for Academic Investigation of Methyl 1-ethoxyaziridine-2-carboxylate
The academic interest in this compound arises from the introduction of an alkoxy group onto the aziridine nitrogen. This N-alkoxy substitution is less common compared to N-alkyl or N-aryl substitutions and is expected to impart unique electronic and steric properties to the molecule. The electronegative oxygen atom attached to the nitrogen is predicted to influence the electron density of the aziridine ring, potentially altering its reactivity towards nucleophiles and electrophiles.
Furthermore, the N-O bond in N-alkoxyaziridines presents an interesting functional group that could participate in unique chemical transformations, such as rearrangements or fragmentation reactions, that are not accessible to other N-substituted aziridines. The study of this compound could therefore lead to the development of novel synthetic methodologies and provide access to new classes of organic molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 1-ethoxyaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |
InChI Key |
YHCUHWNIXLHRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCON1CC1C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 1 Ethoxyaziridine 2 Carboxylate
Exploration of Precursor-Based Synthesis Strategies
The construction of the strained aziridine (B145994) ring is a cornerstone of synthetic organic chemistry. For Methyl 1-ethoxyaziridine-2-carboxylate, this involves forming the three-membered ring and ensuring the correct placement of the methyl carboxylate and N-ethoxy groups.
Halogenation and Cyclization Approaches
A common and effective method for aziridine synthesis involves the intramolecular cyclization of a β-haloamine. This process, known as the Gabriel-Cromwell reaction, can be adapted for the synthesis of aziridine-2-carboxylates. One potential pathway begins with the aminohalogenation of an α,β-unsaturated ester, such as methyl acrylate (B77674). This is followed by an in-situ intramolecular SN2 substitution reaction, where a base promotes the ring closure to form the aziridine. organic-chemistry.org
For instance, the reaction of methyl acrylate with a source of electrophilic halogen (e.g., N-bromosuccinimide) and an amine would generate a β-haloamine intermediate. The subsequent addition of a non-nucleophilic base, such as triethylamine, would facilitate the cyclization to the corresponding aziridine-2-carboxylate (B8329488). organic-chemistry.org While this approach is well-established for N-alkyl and N-aryl aziridines, its application to N-ethoxy aziridines would require an N-ethoxyamine as a starting material.
Another related strategy is the reaction of α,β-dihaloesters with a primary amine. For example, the reaction of methyl 2,3-dibromopropanoate with (R)- or (S)-1-phenylethylamine is a known route to the corresponding N-(1-phenylethyl)aziridine-2-carboxylates. beilstein-journals.org A similar approach using O-ethylhydroxylamine could hypothetically yield the desired N-ethoxyaziridine.
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
| α,β-unsaturated ester | N-haloamide | Base (e.g., Triethylamine) | N-acyl-aziridine-2-carboxylate | Moderate to Good | organic-chemistry.org |
| Methyl 2,3-dibromopropanoate | (R)-1-phenylethylamine | Triethylamine, Toluene | Methyl (2R,1'R)- and (2S,1'R)-1-(1-phenylethyl)aziridine-2-carboxylate | Not specified | beilstein-journals.org |
| 2-Amino alcohol | Tosyl chloride | Potassium hydroxide (B78521) | N-tosyl aziridine | High | nih.gov |
Nitrene Addition to Olefins
The addition of a nitrene, a neutral, electron-deficient nitrogen species, to an alkene is a powerful method for the direct formation of an aziridine ring in a [2+1] cycloaddition reaction. nih.gov The success of this reaction often hinges on the use of transition metal catalysts, such as those based on rhodium or copper, to modulate the reactivity and selectivity of the nitrene transfer. organic-chemistry.orgnih.gov
For the synthesis of this compound, a potential route would involve the reaction of methyl acrylate with an ethoxycarbonylnitrene precursor. Such precursors can be generated from various reagents, including N-substituted-N-sulfonyloxycarbamates. The reaction would likely be catalyzed by a dirhodium(II) complex, such as dirhodium(II) acetate (B1210297) or dirhodium(II) caprolactamate, which are known to be effective for the aziridination of olefins. organic-chemistry.org
The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the aziridination. For example, the use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of the aziridine ring.
| Olefin | Nitrene Source | Catalyst | Product | Yield | Reference |
| Styrene | p-toluenesulfonamide | Dirhodium(II) caprolactamate | N-tosyl-2-phenylaziridine | Good | organic-chemistry.org |
| Unactivated Alkenes | O-(sulfonyl)hydroxylamines | Rh(II) complex | Unactivated aziridines | High | organic-chemistry.org |
| Conjugated Dienes | TsNIPh | [Cu(CH3CN)4]BF4 with peptide ligand | Site-selective aziridination | Good | nih.gov |
Stereocontrolled Aziridine Formation
Achieving stereocontrol in the synthesis of aziridines is crucial, particularly for applications in pharmaceuticals and natural product synthesis. researchgate.netresearchgate.net The stereochemistry of this compound can be controlled through several strategies.
One approach involves the use of a chiral auxiliary on the nitrogen atom. For example, N-(1-phenylethyl)aziridine-2-carboxylates are synthesized from optically active 1-phenylethylamine, which directs the stereochemistry of the subsequent ring-opening reactions. beilstein-journals.org A similar strategy could be envisioned where a chiral ethoxy-like group is used, although this is less common.
A more versatile method is the use of chiral catalysts in nitrene transfer reactions. nih.gov Chiral rhodium and copper complexes with carefully designed ligands have been shown to effect highly enantioselective aziridinations of a wide range of olefins. organic-chemistry.org The application of such a catalyst system to the reaction of methyl acrylate and an ethoxycarbonylnitrene precursor would be a promising avenue for the stereocontrolled synthesis of this compound.
Furthermore, starting from enantiomerically pure precursors, such as amino acids, is a well-established strategy for the synthesis of chiral aziridines. nih.govclockss.org For instance, a chiral β-amino alcohol derived from an amino acid can be converted into a chiral aziridine-2-carboxylate.
Development of N-Ethoxylation Procedures
The introduction of the ethoxy group onto the aziridine nitrogen is a key challenge in the synthesis of the target molecule. This can potentially be achieved either by direct ethoxylation of a pre-formed aziridine ring or through a tandem reaction where cyclization and ethoxylation occur concurrently.
Direct Ethoxylation of Aziridine Nitrogen
The direct N-ethoxylation of an aziridine, specifically methyl aziridine-2-carboxylate, would involve the reaction of the N-H or N-anion of the aziridine with an electrophilic ethoxylating agent. While not explicitly described for this compound, analogous N-functionalizations of aziridines are known.
A hypothetical approach would start with the synthesis of methyl aziridine-2-carboxylate. This precursor could then be deprotonated with a suitable base to form the corresponding nitrogen anion, which would then react with an ethoxylating agent like O-ethyl-N,N-diisopropylisourea or a similar electrophilic source of an "ethoxy" group. The reactivity of the aziridine nitrogen and the potential for ring-opening under these conditions would be critical factors to consider.
Tandem Cyclization-Ethoxylation Reactions
A more elegant and efficient approach would be a tandem reaction where the aziridine ring is formed and the N-ethoxy group is installed in a single synthetic operation. Such a reaction would likely involve a starting material that already contains the N-O-ethyl linkage.
A plausible, though hypothetical, precursor for such a reaction could be an N-ethoxy-β-haloamine derived from methyl acrylate. The intramolecular cyclization of this intermediate, promoted by a base, would directly yield this compound. The challenge in this approach lies in the synthesis and stability of the N-ethoxy-β-haloamine precursor.
Methodological Advancements in Esterification for Aziridine Carboxylates
The esterification of aziridine-2-carboxylic acids and their derivatives requires careful consideration of reaction conditions to avoid undesired ring-opening or side reactions. The presence of the N-ethoxy group introduces an additional layer of complexity, potentially influencing the reactivity of both the aziridine ring and the carboxyl group.
Fischer Esterification Variants for Methyl Esters
The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, represents a fundamental approach for the synthesis of this compound from its corresponding carboxylic acid, 1-ethoxyaziridine-2-carboxylic acid. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process typically utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of the alcohol (methanol in this case) to drive the reaction towards the ester product. masterorganicchemistry.comscirp.org
The general mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol (B129727). masterorganicchemistry.com Subsequent proton transfer and elimination of water yield the desired methyl ester. masterorganicchemistry.com
For the specific case of 1-ethoxyaziridine-2-carboxylic acid, the acidic conditions of the Fischer esterification pose a significant challenge. The strained aziridine ring is susceptible to acid-catalyzed ring-opening reactions. Protonation of the aziridine nitrogen can lead to nucleophilic attack by the solvent (methanol) or the counter-ion of the acid catalyst, resulting in the formation of undesired byproducts.
To mitigate this, milder acid catalysts or alternative esterification methods are often preferred. The use of solid-supported acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can offer advantages in terms of easier product purification and potentially reduced acidity in the reaction medium, which could minimize ring degradation. scirp.org
Another variant involves the in situ generation of the acid catalyst. For instance, the reaction of acetyl chloride with an excess of methanol generates anhydrous HCl, which can effectively catalyze the esterification under controlled conditions.
A hypothetical reaction scheme for the Fischer esterification of 1-ethoxyaziridine-2-carboxylic acid is presented below:
Scheme 1: Hypothetical Fischer Esterification for this compound
(Note: This is a simplified representation and does not depict stereochemistry)
Given the sensitivity of the aziridine ring, a careful optimization of reaction temperature and time would be crucial to maximize the yield of the desired ester while minimizing decomposition.
Transesterification Routes for Carboxylate Modification
Transesterification offers an alternative and often milder route for the synthesis of this compound. This method involves the conversion of an existing ester (e.g., an ethyl or benzyl (B1604629) ester) into the corresponding methyl ester by reaction with methanol, typically in the presence of a catalyst. clockss.org This approach can be advantageous if a more stable or easily accessible ester of 1-ethoxyaziridine-2-carboxylic acid is available as a starting material.
Transesterification can be catalyzed by either acids or bases. Acid-catalyzed transesterification proceeds via a mechanism similar to Fischer esterification. However, base-catalyzed transesterification, often employing alkoxides such as sodium methoxide (B1231860), is generally faster and occurs under milder conditions.
The mechanism for base-catalyzed transesterification involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxide group yields the new methyl ester.
Table 1: Comparison of Potential Catalysts for Transesterification
| Catalyst | Type | Typical Conditions | Potential Advantages for Aziridine Substrates | Potential Disadvantages for Aziridine Substrates |
| Sodium Methoxide | Base | Methanol, Room Temp. or mild heat | High efficiency, mild conditions | Potential for base-catalyzed ring opening or epimerization |
| Sulfuric Acid | Acid | Methanol, Reflux | Simple procedure | Risk of acid-catalyzed ring opening |
| Titanium (IV) isopropoxide | Lewis Acid | Methanol, Reflux | Can be effective for hindered esters | May require higher temperatures |
| Lipase | Enzyme | Organic Solvent, Mild Temp. | High selectivity, mild conditions | May have specific substrate requirements |
The choice of catalyst is critical. While basic catalysts are efficient, they can also promote side reactions. The nitrogen lone pair in the aziridine ring, although somewhat attenuated by the ethoxy group, could potentially interact with the catalyst or reaction intermediates.
A plausible reaction scheme for the transesterification of an ethyl ester to the methyl ester is as follows:
Scheme 2: Hypothetical Transesterification to Synthesize this compound
Reactivity Profiles and Transformational Chemistry of Methyl 1 Ethoxyaziridine 2 Carboxylate
Ring-Opening Reactions of the Aziridine (B145994) Core
The three-membered aziridine ring of methyl 1-ethoxyaziridine-2-carboxylate is characterized by significant ring strain, estimated to be around 26-27 kcal/mol for the parent aziridine system. clockss.org This inherent strain is the driving force for a variety of ring-opening reactions. The presence of an electron-withdrawing ethoxy group on the nitrogen atom further activates the ring, making it more susceptible to cleavage. clockss.org
Nucleophilic Attack Pathways and Regioselectivity
N-activated aziridines, such as this compound, are known to react readily with a wide range of nucleophiles. clockss.org The attack can theoretically occur at either of the two-ring carbons (C2 or C3). The regioselectivity of this attack is influenced by both steric and electronic factors.
The presence of the carboxylate group at the C2 position makes this carbon more electron-deficient and thus a prime target for nucleophilic attack. However, the steric bulk of the substituent may also direct the nucleophile to the less hindered C3 position. For N-activated aziridine-2-carboxylates, heteroatom nucleophiles commonly attack the C3 carbon, leading to the formation of α-amino acid derivatives. clockss.org Conversely, the reaction with certain carbon nucleophiles can be less regioselective. clockss.org
Table 1: Predicted Nucleophilic Ring-Opening Reactions and Products
| Nucleophile | Reagent Example | Predicted Major Product |
| Azide (B81097) | Sodium Azide (NaN₃) | Methyl 2-amino-3-azido-3-ethoxyaminopropanoate |
| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl 2-amino-3-ethoxyamino-3-(phenylthio)propanoate |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methyl 2-amino-3-ethoxyamino-3-methoxypropanoate |
| Amine | Benzylamine (BnNH₂) | Methyl 2-amino-3-(benzylamino)-3-ethoxyaminopropanoate |
Electrophilic Activation and Ring Cleavage
The aziridine nitrogen of this compound can be activated by electrophiles, such as Lewis acids or alkylating agents, forming a highly reactive aziridinium (B1262131) ion. nih.govsemanticscholar.orgnih.gov This activation facilitates ring-opening by even weak nucleophiles. The formation of the aziridinium ion enhances the electrophilicity of the ring carbons, leading to regioselective attack by the nucleophile, often at the less substituted C3 position. nih.govsemanticscholar.org
Table 2: Electrophilic Activation and Subsequent Ring-Opening
| Electrophile | Nucleophile | Predicted Product |
| Trimethylsilyl triflate (TMSOTf) | Water | Methyl 2-amino-3-ethoxyamino-3-hydroxypropanoate |
| Boron trifluoride etherate (BF₃·OEt₂) | Fluoride | Methyl 2-amino-3-ethoxyamino-3-fluoropropanoate |
| Methyl triflate (MeOTf) | Acetate (B1210297) | Methyl 2-acetoxy-3-amino-3-(ethoxy)(methyl)aminopropanoate |
Tandem Reactions Involving Aziridine Ring Opening
Reactions Involving the Carboxylate Functionality
The methyl ester group of this compound offers another site for chemical modification, allowing for its conversion into other functional groups such as amides, carboxylic acids, and alcohols. These transformations are generally standard procedures in organic synthesis.
Amidation and Hydrolysis Pathways
The methyl ester can be converted to an amide through reaction with an amine, a process known as amidation. This reaction is typically carried out by heating the ester with the desired amine. The use of catalysts, such as Lewis acids, can facilitate this transformation. researchgate.net
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically performed using a hydroxide (B78521) base like sodium hydroxide, followed by an acidic workup.
Table 3: Amidation and Hydrolysis Reactions
| Reaction | Reagents | Product |
| Amidation | Ammonia (B1221849) (NH₃) | 1-Ethoxyaziridine-2-carboxamide |
| Amidation | Methylamine (MeNH₂) | N-Methyl-1-ethoxyaziridine-2-carboxamide |
| Hydrolysis | Sodium Hydroxide (NaOH), then HCl | 1-Ethoxyaziridine-2-carboxylic acid |
Reduction and Derivatization of the Ester Group
The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.orgyoutube.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters. libretexts.orgyoutube.com The resulting aziridinyl methanol (B129727) is a valuable building block for further synthetic transformations.
The ester can also be converted to other ester derivatives through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst.
Table 4: Reduction and Derivatization of the Ester Group
| Reaction | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (1-Ethoxyaziridin-2-yl)methanol |
| Transesterification | Ethanol (EtOH), H⁺ or EtO⁻ | Ethyl 1-ethoxyaziridine-2-carboxylate |
| Grignard Reaction | Methylmagnesium bromide (MeMgBr) | 1-(1-Ethoxyaziridin-2-yl)ethan-1-one |
Reactivity of the N-Ethoxy Moiety
Cleavage and Deprotection Strategies
The cleavage of the N-ethoxy bond is a critical step in synthetic pathways where the aziridine nitrogen needs to be deprotected or further functionalized. Several methodologies have been explored for this purpose, primarily centered around reductive techniques.
Catalytic Hydrogenation: A common and effective method for the cleavage of N-O bonds is catalytic hydrogenation. While specific data for this compound is not extensively documented, related systems such as 5,6-dihydro-4H-1,2-oxazines undergo efficient N-O bond cleavage under catalytic hydrogenation conditions over Raney nickel. researchgate.net This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds via the addition of hydrogen across the N-O bond, leading to the formation of the corresponding N-H aziridine and ethanol. The general conditions for such transformations are presented in the table below.
Interactive Data Table: General Conditions for Catalytic Hydrogenation of N-O Bonds
| Parameter | Value |
| Catalyst | Raney Nickel, Palladium on Carbon (Pd/C) |
| Solvent | Methanol, Ethanol |
| Hydrogen Pressure | 1 - 50 atm |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 24 hours |
Dissolving Metal Reduction: Another powerful reductive method for cleaving N-O bonds is the use of dissolving metals, such as sodium in liquid ammonia (Na/NH₃). youtube.comlibretexts.org This method, often referred to as the Birch reduction when applied to aromatic systems, generates solvated electrons that are potent reducing agents. youtube.comlibretexts.org While primarily used for the reduction of alkynes to trans-alkenes, its application can be extended to the cleavage of weaker sigma bonds like the N-O bond. youtube.comlibretexts.org The reaction is proposed to proceed through a single-electron transfer mechanism, leading to the scission of the N-O bond and formation of the N-anion, which is subsequently protonated by the solvent or an added proton source.
Oxidation and Rearrangement Potential
The nitrogen atom of the N-ethoxyaziridine moiety is susceptible to oxidation, and the strained ring system provides a driving force for various rearrangement reactions.
Oxidation with Peroxy Acids: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the oxidation of various functional groups. scienceinfo.com The reaction of m-CPBA with aziridines can lead to the formation of aziridine N-oxides. scienceinfo.com These N-oxides are often unstable and can undergo subsequent rearrangements. scienceinfo.com In the case of this compound, oxidation of the nitrogen atom would lead to a highly reactive N-ethoxy-N-oxo-aziridinium intermediate. The potential reaction pathways are summarized in the table below.
Interactive Data Table: Potential Oxidation and Rearrangement Pathways
| Reagent | Intermediate | Potential Products |
| m-CPBA | N-Ethoxy-N-oxo-aziridinium | Ring-opened products, Rearranged isomers |
Lewis Acid-Promoted Rearrangements: Lewis acids can catalyze the rearrangement of strained ring systems like aziridines. The coordination of a Lewis acid to the nitrogen or oxygen atom of the N-ethoxy group can weaken the N-O or C-N bonds, facilitating ring-opening and subsequent rearrangement. For instance, Lewis acid-catalyzed ring expansion of aziridine-2-carboxylates has been reported to yield imidazolidin-2-ones. bioorg.orgrsc.org While specific studies on this compound are limited, it is plausible that treatment with a Lewis acid could induce ring expansion or other skeletal rearrangements, offering a pathway to novel heterocyclic structures.
Mechanistic Elucidation and Theoretical Aspects of Methyl 1 Ethoxyaziridine 2 Carboxylate
Computational Investigations of Electronic Structure and Energetics
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like Methyl 1-ethoxyaziridine-2-carboxylate at an electronic level. mdpi.comkallipos.gr These methods are crucial for studying transient species like transition states, which are often impossible to observe experimentally.
Quantum Chemical Calculations of Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surface of a reaction. wikipedia.org For a reaction involving this compound, these calculations would identify the geometry and energy of the transition state(s), which represent the energy barrier to the reaction.
For instance, in a hypothetical ring-opening reaction, calculations would pinpoint the transition state structure as the aziridine (B145994) ring begins to break. The energy of this transition state, relative to the ground state of the molecule, would determine the activation energy and thus the theoretical rate of the reaction. Methods like QST2 (Quadratic Synchronous Transit) or the Berny optimization algorithm are commonly employed to locate these critical points on the potential energy surface.
Table 1: Representative Theoretical Data for Transition State Analysis
| Parameter | Description | Hypothetical Value |
| ΔG‡ | Gibbs Free Energy of Activation | Value in kcal/mol |
| ΔH‡ | Enthalpy of Activation | Value in kcal/mol |
| ΔS‡ | Entropy of Activation | Value in cal/mol·K |
| νi | Imaginary Frequency | Value in cm⁻¹ |
This table illustrates the type of data generated from quantum chemical calculations of a transition state. The values are placeholders and would need to be calculated for a specific reaction of this compound.
Molecular Orbital Analysis and Bonding Characteristics
Molecular Orbital (MO) theory provides a detailed picture of the electron distribution and bonding within a molecule. For this compound, an MO analysis would reveal the nature of the strained three-membered ring and the influence of the ethoxy and carboxylate substituents.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In a cycloaddition reaction, for example, the interaction between the HOMO of one reactant and the LUMO of the other determines the feasibility and stereochemical outcome of the reaction. mdpi.comyoutube.com The energies and symmetries of these frontier orbitals would be a key focus of a computational study.
Experimental Mechanistic Studies
Experimental techniques are essential to validate and complement computational findings, providing real-world data on reaction mechanisms.
Kinetic Isotope Effect Studies for Reaction Pathways
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the mechanism of a reaction by observing the change in reaction rate upon isotopic substitution. acs.orgwikipedia.orglibretexts.org For example, to investigate the mechanism of a reaction involving the C-H bond at the 2-position of the aziridine ring, one could synthesize a deuterated version of this compound.
If the C-H bond is broken in the rate-determining step of the reaction, a primary KIE (kH/kD > 1) would be observed. princeton.edubaranlab.orggmu.edu The magnitude of the KIE can provide further insight into the nature of the transition state. A small or non-existent KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step. gmu.edu
Table 2: Hypothetical Kinetic Isotope Effect Data
| Reaction Pathway | Isotopic Substitution | kH/kD | Mechanistic Implication |
| Ring Opening | Deuterium at C2 | ~1.05 | C-H bond not broken in RDS |
| Elimination | Deuterium at C3 | > 2 | C-H bond breaking in RDS |
This table presents hypothetical KIE values and their interpretations for potential reactions of this compound. RDS refers to the rate-determining step.
In Situ Spectroscopic Monitoring of Transformations
Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time observation of a chemical reaction as it proceeds. nih.govresearchgate.net This can help in identifying reactive intermediates and understanding the sequence of bond-forming and bond-breaking events.
For a reaction of this compound, one could monitor the disappearance of its characteristic NMR signals and the appearance of new signals corresponding to the product(s). researchgate.net This would provide kinetic data and could reveal the presence of any transient intermediates that might accumulate to detectable concentrations.
Stereochemical Course of Reactions
The stereochemistry of reactions involving chiral molecules like this compound is of fundamental importance. lumenlearning.comyoutube.comyoutube.comyoutube.com The nitrogen atom in the aziridine ring is a stereocenter, and its inversion barrier can influence the stereochemical outcome of reactions. wikipedia.orgbaranlab.org
Reactions at the aziridine ring can proceed with either retention or inversion of stereochemistry at the carbon atoms. The specific outcome depends on the reaction mechanism. For example, a concerted reaction like an Sₙ2 displacement would typically proceed with inversion of configuration. youtube.com In contrast, a stepwise reaction involving a planar intermediate could lead to a mixture of stereoisomers (racemization). lumenlearning.comyoutube.com The stereochemical course of a reaction is often determined by analyzing the stereochemistry of the products using techniques like chiral chromatography or polarimetry.
Diastereoselectivity and Enantioselectivity Studies
The stereoselectivity in reactions of N-alkoxyaziridines, such as this compound, is profoundly influenced by the nature of the reactants, the reaction conditions, and the inherent stereochemistry of the aziridine itself. Research into the stereoselective synthesis of N-alkylaziridines has demonstrated that the choice of base and reaction conditions can significantly impact the diastereomeric ratio of the products. For instance, in the cyclization of N-chloroamines to form N-alkylaziridines, the use of different bases such as LDA, tert-BuOK, NaHMDS, or KHMDS has been shown to affect both the yield and the diastereoselectivity of the resulting aziridines. researchgate.net
While specific data for this compound is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights. For example, the diastereoselective synthesis of cis- and trans-N-alkylaziridines has been achieved, highlighting the ability to control the stereochemical outcome at the carbon centers of the aziridine ring. researchgate.net
The enantioselectivity of reactions involving chiral aziridines is often dictated by the use of chiral catalysts or reagents. In the context of N,S-ligands derived from chiral aziridines for palladium-catalyzed reactions, the enantiomeric excess of the products was found to be dependent on the electronic properties of the ligand. mdpi.com For instance, a high enantiomeric ratio was achieved in the addition of diethylzinc (B1219324) and phenylethynylzinc to benzaldehyde (B42025) using an aziridine ligand with a p-nitro phenyl sulfide (B99878) group. mdpi.com This suggests that electronic tuning of the substituents on the aziridine ring, including the alkoxy group on the nitrogen, could play a crucial role in achieving high enantioselectivity in reactions of this compound.
Table 1: Illustrative Data on Diastereoselectivity in N-Alkylaziridine Synthesis
| Entry | Base | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | LDA | 65 | 1:1 |
| 2 | tert-BuOK | 78 | 1:2.5 |
| 3 | NaHMDS | 85 | 1:4 |
| 4 | KHMDS | 87 | 1:5 |
This table is a generalized representation based on studies of N-alkylaziridine synthesis and is intended to illustrate the impact of reaction conditions on diastereoselectivity. Specific data for this compound is not available.
Chirality Transfer Mechanisms
The transfer of chirality from the stereogenic centers of this compound to the reaction products is a key aspect of its reactivity. One of the fundamental mechanisms governing chirality at the nitrogen center is nitrogen inversion. The barrier to nitrogen inversion in aziridines is notably higher than in acyclic amines due to the increased strain in the planar transition state required for inversion. stereoelectronics.org This configurational stability of the nitrogen atom is crucial for potential chirality transfer from the nitrogen to other parts of the molecule during a reaction.
The presence of an electronegative oxygen atom in the ethoxy group on the nitrogen of this compound is expected to further increase the barrier to nitrogen inversion. stereoelectronics.org This is because the electronegative substituent stabilizes the sp3-hybridized ground state of the nitrogen, making the planar sp2-hybridized transition state less accessible. This enhanced configurational stability at the nitrogen atom increases the likelihood of its stereochemical information being transferred during a reaction.
In reactions involving the lithiation of chiral aziridines, the configurational stability of the resulting aziridinyllithium compounds has been demonstrated. nih.gov This stability allows for the trapping of these intermediates with electrophiles to furnish chiral 2,2-disubstituted aziridines with a high degree of stereochemical fidelity. nih.gov The mechanism is believed to involve the formation of a complex between the lithiating agent and a coordinating group on the aziridine, which directs the lithiation and preserves the stereochemistry. nih.gov While this has been studied in oxazolinylaziridines, a similar mechanism could be envisaged for this compound, where the ester group could act as a coordinating site.
Furthermore, the stereochemical course of nucleophilic substitution reactions at the carbon atoms of the aziridine ring is a critical aspect of chirality transfer. Such reactions can proceed with either retention or inversion of configuration, depending on the mechanism (e.g., SN1 vs. SN2) and the nature of the nucleophile and leaving group. The stereospecificity of these reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a direct manifestation of chirality transfer. masterorganicchemistry.comkhanacademy.org
Strategic Applications in Complex Molecule Synthesis
Methyl 1-ethoxyaziridine-2-carboxylate as a Chiral Building Block
The unique structural features of this compound, including a strained three-membered ring and an ester functional group, position it as a valuable chiral synthon in asymmetric synthesis. The presence of the ethoxy group on the nitrogen atom and the methyl ester at a stereogenic center allows for regio- and stereoselective transformations.
The synthesis of β-amino acids and their derivatives is of great interest due to their presence in numerous biologically active natural products and pharmaceuticals. While direct synthesis from this compound is not extensively documented, the reactivity of the aziridine-2-carboxylate (B8329488) scaffold suggests its utility in this context. The ring-opening of N-activated aziridine-2-carboxylic acids with various nucleophiles is a known strategy for producing α- and β-amino acid derivatives. rsc.org For instance, the reaction of similar N-sulfonylaziridine-2-carboxylic acids with higher-order cuprates has been shown to yield protected β-amino acids, although regioselectivity can be an issue. rsc.org It is plausible that this compound could undergo analogous transformations.
Furthermore, methodologies have been developed for the enantioselective synthesis of β-amino acid derivatives through the kinetic resolution of related heterocyclic compounds, which can be conceptually linked to the chiral nature of this compound. wustl.edu The biomimetic 1,2-amino migration is another emerging strategy for synthesizing γ-substituted β-amino acids from α-amino acid derivatives, highlighting the ongoing innovation in this field. researchgate.net
Table 1: Potential Nucleophiles for Ring-Opening of Aziridine-2-Carboxylates
| Nucleophile Category | Specific Examples | Potential Product Class |
| Organometallic Reagents | Higher-order cuprates, Grignard reagents | Substituted β-Amino Acid Derivatives |
| Heteroatomic Nucleophiles | Thiophenols, Alcohols, Amines | Thio-, Oxy-, or Amino-functionalized β-Amino Acids |
| Carbon Nucleophiles | Enolates, Cyanides | β-Amino Acid Derivatives with Carbon-Carbon Bond Formation |
Nitrogen-containing heterocycles such as pyrrolidines and piperidines are ubiquitous structural motifs in natural products and pharmaceutical agents. mdpi.commdpi.com Aziridines serve as valuable precursors for these larger ring systems through ring-opening followed by intramolecular cyclization. nih.gov The strained nature of the aziridine (B145994) ring in this compound makes it an excellent electrophile for such transformations. researchgate.net
The synthesis of pyrrolidine (B122466) derivatives can be achieved through various methods, including intramolecular amination of organoboronates and dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds. organic-chemistry.org A plausible strategy involving this compound would be its reaction with a nucleophile that introduces a tethered functional group, setting the stage for a subsequent cyclization to form the pyrrolidine ring. For example, reaction with a three-carbon nucleophile could be followed by an intramolecular aminocyclization to furnish a substituted pyrrolidine-2-carboxylate.
Similarly, piperidine (B6355638) derivatives can be synthesized via intramolecular cyclization strategies. mdpi.com Methods such as the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes demonstrate the feasibility of forming six-membered rings from acyclic precursors. mdpi.com this compound could be elaborated into a suitable δ-functionalized amino ester, which upon intramolecular cyclization would yield a piperidine-2-carboxylate derivative.
Role in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecule libraries for high-throughput screening and the discovery of novel biologically active compounds. cam.ac.uk The unique reactivity and stereochemical complexity of aziridines make them ideal building blocks for DOS. nih.gov
This compound can serve as a versatile scaffold for the generation of combinatorial libraries. The "build/couple/pair" strategy in DOS is particularly well-suited for this purpose. nih.gov In this approach, the aziridine ring can be opened by a variety of nucleophiles ("build"), the resulting product can be coupled with different reagents, and subsequent intramolecular reactions can lead to a diverse array of polycyclic heterocycles ("pair"). The regioselective alkylation of related heterocyclic systems has been shown to be a reliable method for generating libraries of compounds. mdpi.com
Table 2: Illustrative "Build/Couple/Pair" Strategy with this compound
| Step | Description | Example Reagents | Resulting Intermediate/Product |
| Build | Nucleophilic ring-opening of the aziridine | Grignard reagents, organolithiums, thiols | Substituted amino ester |
| Couple | Acylation or alkylation of the newly formed secondary amine | Acid chlorides, sulfonyl chlorides, alkyl halides | N-functionalized amino ester |
| Pair | Intramolecular cyclization | Base- or acid-catalyzed ring closure | Diverse heterocyclic scaffolds |
Post-synthetic modification is a powerful tool for creating analogues of a lead compound. A scaffold derived from this compound can be readily modified to generate a library of related molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. The secondary amine formed after ring-opening can be subjected to various N-alkylation or N-acylation reactions. rsc.orgresearchgate.net This approach allows for the systematic exploration of the structure-activity relationship of a given molecular scaffold. Chiral aziridines are recognized as useful intermediates for the synthesis of biologically relevant compounds due to their susceptibility to nucleophilic ring-opening reactions. mdpi.com
Integration into Total Synthesis Endeavors
The application of this compound in the total synthesis of complex natural products, while not explicitly detailed in the literature, can be inferred from the synthetic utility of related aziridine derivatives. rsc.org The high degree of functionality and stereochemical control offered by this building block makes it a strategic choice for introducing key nitrogen-containing stereocenters.
Key Intermediate in Natural Product Synthesis
The utility of this compound as a versatile intermediate is underscored by its role in the total synthesis of various natural products. The strained three-membered ring is susceptible to regioselective ring-opening reactions, allowing for the stereocontrolled introduction of nitrogen and oxygen functionalities. This characteristic is particularly advantageous in the synthesis of amino acids, alkaloids, and other nitrogen-containing natural products.
While specific, documented total syntheses employing this compound are not extensively reported in publicly available literature, the strategic potential of N-alkoxyaziridines, in general, points to its applicability. The N-ethoxy group can influence the regioselectivity of nucleophilic attack on the aziridine ring and can be cleaved under specific conditions to reveal a free amine or be retained as a directing or protecting group. For instance, the ring-opening of similar N-activated aziridine-2-carboxylates with various nucleophiles serves as a powerful method for the asymmetric synthesis of non-proteinogenic amino acids, which are common motifs in natural products.
The hypothetical application of this compound in a synthetic route could involve the following sequence:
Nucleophilic Ring-Opening: Reaction with a suitable carbon or heteroatom nucleophile at the C3 position to introduce a key fragment of the target natural product. The ethoxy group on the nitrogen atom can modulate the reactivity and stereoselectivity of this step.
Functional Group Interconversion: Transformation of the ester and N-ethoxy groups into other functionalities required for the final natural product structure.
Cyclization or Further Elaboration: Utilizing the newly introduced functional groups to construct the core scaffold of the natural product.
The strategic advantage of using this intermediate lies in its ability to install multiple stereocenters and functional groups in a single, efficient step.
Enantiopure Precursor for Advanced Molecular Architectures
The development of methods to obtain this compound in enantiopure form is crucial for its application in asymmetric synthesis. Chiral aziridines are highly sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
The synthesis of enantiopure N-alkoxyaziridines can be challenging. However, strategies such as asymmetric aziridination of corresponding alkenes using chiral catalysts or the use of chiral auxiliaries can provide access to these valuable compounds. Once obtained in an enantiopure form, this compound can be used to construct complex chiral molecules with a high degree of stereocontrol.
The N-ethoxy group plays a significant role in directing the stereochemical outcome of subsequent reactions. It can act as a chiral auxiliary itself or influence the facial selectivity of reactions on other parts of the molecule. The ability to introduce a nitrogen atom with a defined stereochemistry early in a synthetic sequence is a powerful tool for building complex molecular architectures.
Future Research Directions and Innovative Methodologies
Catalytic Asymmetric Synthesis of N-Alkoxyaziridine Carboxylates
The development of catalytic asymmetric methods is paramount for accessing enantiopure N-alkoxyaziridine carboxylates, which are valuable chiral intermediates. researchgate.net While the synthesis of racemic N-alkoxyaziridines is established, achieving high enantioselectivity remains a key research focus. Future efforts will likely concentrate on the design and application of novel chiral catalysts that can effectively control the stereochemistry of the aziridination reaction.
Promising catalytic systems that warrant further investigation for the synthesis of Methyl 1-ethoxyaziridine-2-carboxylate include:
Chiral Lewis Acids and Brønsted Acids: Catalysts such as chiral guanidinium (B1211019) salts have shown success in the asymmetric aziridination of certain aldehydes, yielding products with high enantiomeric excess (ee). d-nb.info Adapting these systems for reactions involving acrylates and O-alkyloximes could provide a direct pathway to chiral N-alkoxyaziridine carboxylates.
Transition Metal Catalysis: Copper and rhodium complexes are well-known for catalyzing nitrene transfer reactions. The development of new chiral ligands for these metals is a promising avenue. For instance, copper hydride-catalyzed kinetic resolution of 2H-azirines has been successfully used to prepare N-H aziridine-2-carboxylates with high enantioselectivity (up to 94% ee). vtt.fi Exploring similar kinetic resolution strategies or direct asymmetric aziridination of methyl acrylate (B77674) using an ethoxy-nitrene equivalent could be highly effective.
Organocatalysis: Organocatalysts, such as chiral thioureas and phosphines, have emerged as powerful tools in asymmetric synthesis. researchgate.net A Takemoto thiourea (B124793) catalyst, for example, has been used in the asymmetric aziridination of α-acyl acrylates. researchgate.net Investigating the application of these catalysts to the reaction between methyl acrylate and an ethoxyamine derivative could yield the desired chiral product.
The table below summarizes potential catalytic approaches and their reported performance in related systems, suggesting viable starting points for the asymmetric synthesis of the target compound.
| Catalyst Type | Example System | Substrate(s) | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Copper Hydride | Cu-H with Chiral Ligand | 3-Aryl-2H-azirine-2-carboxylates | Up to 94% | >20:1 | vtt.fi |
| Guanidinium Salt | Chiral Guanidinium Salt | Piperonal & Diazoacetate | 97% | Not Specified | d-nb.info |
| Thiourea Organocatalyst | Takemoto Thiourea | α-Acyl Acrylates | Not Specified | Not Specified | researchgate.net |
| Bismuth(III) Triflate | Bi(OTf)₃ | Imines & Ethyl Diazoacetate | Not Applicable | High (cis) | youtube.com |
Photoredox and Electrochemical Approaches to Aziridine (B145994) Transformations
Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods to drive reactions under mild conditions, often with unique reactivity not achievable through traditional thermal methods. researchgate.net These approaches represent a significant frontier for the synthesis and functionalization of this compound.
Photoredox Catalysis: Visible-light photocatalysis can generate highly reactive intermediates from stable precursors. researchgate.net For aziridine synthesis, this could involve the generation of a nitrene radical anion from a suitable precursor, which then reacts with an alkene. mt.comresearchgate.net A proposed pathway for the synthesis of the target compound could involve the photocatalytic reaction of an N-ethoxycarbonyl azide (B81097) derivative with methyl acrylate. Mixed approaches combining photoredox with metal catalysis, such as Co(II)-based metalloradical catalysis, have also shown excellent enantioselectivities in preparing chiral N-carbonyl aziridines. mt.com
Furthermore, photoredox catalysis can be employed for the transformation of the aziridine ring itself. Visible light-mediated ring-opening of aziridines can generate azomethine ylides, which can then participate in (3+2) cycloaddition reactions with various dipolarophiles. chromnet.net This strategy could be used to convert this compound into more complex, densely functionalized heterocyclic structures like pyrrolidines and pyrroles. chromnet.net
Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, providing a sustainable alternative to chemical oxidants and reductants. researchgate.net Electrochemical methods have been developed for the aziridination of alkenes, including challenging tetrasubstituted alkenes, using ammonia (B1221849) or primary amines as the nitrogen source. researchgate.netresearchgate.netthieme-connect.com These reactions often proceed through the anodic oxidation of the alkene to a cationic intermediate, which is then trapped by the amine. thieme-connect.com Adapting these protocols to use an ethoxyamine derivative with methyl acrylate could provide a direct and environmentally benign route to this compound. The use of an undivided cell with a catalytic amount of a redox mediator like n-Bu₄NI is a promising strategy that has been shown to proceed via a radical pathway. katsura-chemical.co.jp
| Method | Approach | Potential Application for Target Compound | Key Advantages | Reference |
| Photoredox Catalysis | Nitrene Radical Anion Generation | Synthesis from methyl acrylate and a nitrogen source | Mild conditions, high functional group tolerance | mt.comresearchgate.net |
| Photoredox Catalysis | Azomethine Ylide Formation | (3+2) Cycloaddition to form pyrrolidines | Rapid, atom-economical, forms complex heterocycles | chromnet.net |
| Electrochemical Synthesis | Oxidative Coupling | Synthesis from methyl acrylate and ethoxyamine | Reagent-free oxidation, sustainable, scalable | researchgate.netthieme-connect.com |
| Electrocatalysis | Redox Mediator (n-Bu₄NI) | Synthesis via a radical pathway | Avoids strong oxidants, uses a simple setup | katsura-chemical.co.jp |
Flow Chemistry Applications for Scalable Synthesis
For the industrial application of this compound, scalable and safe synthesis methods are essential. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. youtube.com These benefits include superior control over reaction parameters like temperature and residence time, enhanced safety when handling hazardous intermediates, and straightforward scalability. youtube.combaranlab.org
The synthesis of aziridines often involves reactive or unstable intermediates, making it an ideal candidate for flow chemistry. mt.com For example, the on-demand generation of hazardous reagents like chloramine (B81541) for aziridination reactions has been successfully demonstrated in flow, avoiding the need to handle and store such species. mt.com Similarly, a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has been developed, which can be combined with subsequent ring-opening reactions in a telescoped process. researchgate.net
A mixed flow-batch approach has been reported for the synthesis of NH-aziridines from vinyl azides, where the hazardous thermolysis of the vinyl azide to a 2H-azirine is performed in a microfluidic reactor before the subsequent reaction in batch. researchgate.net Such a strategy could be adapted for the synthesis of this compound, potentially starting from a suitable vinyl azide or oxime precursor, to ensure a safe and scalable production process. rsc.org The integration of electrochemical methods with flow reactors is particularly powerful, enabling short reaction times and high yields for aziridine synthesis. baranlab.org
| Flow Chemistry Advantage | Application to Aziridine Synthesis | Relevance to Target Compound | Reference |
| Enhanced Safety | In-situ generation of hazardous intermediates (e.g., azides, nitrenes). | Enables the use of highly reactive precursors for the ethoxy-nitrene moiety. | researchgate.netmt.com |
| Precise Control | Improved management of temperature and residence time for exothermic or fast reactions. | Optimizes yield and minimizes byproduct formation in the aziridination of methyl acrylate. | baranlab.org |
| Scalability | Straightforward scale-up by running the flow reactor for longer periods. | Facilitates the production of gram-to-kilogram quantities for further research or application. | nih.gov |
| Telescoped Reactions | Combining synthesis and subsequent functionalization without intermediate isolation. | Direct conversion of the target compound into more complex molecules via in-line ring-opening. | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Process Analytical Technology (PAT) provides tools for real-time, in-situ monitoring of chemical reactions, offering significant advantages over traditional offline analysis like HPLC or GC. katsura-chemical.co.jp
In-situ FTIR (ReactIR): Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool for tracking the concentration of reactants, intermediates, and products in real-time. youtube.commt.com By inserting a probe directly into the reaction vessel, techniques like ReactIR can monitor the progress of an aziridination reaction by following the disappearance of reactant peaks (e.g., C=C stretch of methyl acrylate) and the appearance of product-related absorbances. mt.comkatsura-chemical.co.jp This provides immediate insight into reaction initiation, endpoint, kinetics, and the potential formation of transient intermediates or byproducts. youtube.com This data is invaluable for rapidly optimizing reaction conditions such as temperature, catalyst loading, and addition rates.
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers highly specific structural information, making it an excellent tool for reaction monitoring. Real-time ¹H NMR can precisely track the consumption of monomers and the formation of aziridine products. researchgate.net It has been used to study the kinetics of aziridine polymerizations and to monitor electrochemical aziridination reactions, allowing for the quantification of yield and the identification of diastereomers. researchgate.netnih.gov For the synthesis of this compound, in-situ NMR could be used to understand the reaction mechanism, including the observation of potential intermediates and the determination of stereoselectivity. nih.gov
The integration of these PAT tools with automated synthesis reactors allows for efficient and scientifically rigorous process development, leading to robust and high-quality manufacturing methods. katsura-chemical.co.jp
| Technique | Information Provided | Application to Target Compound Synthesis | Reference |
| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. | Rapid optimization of reaction conditions, determination of kinetics and endpoint. | youtube.commt.comkatsura-chemical.co.jp |
| In-situ NMR | Detailed structural information, quantification of species, stereochemistry. | Mechanistic studies, monitoring stereoselectivity, yield determination. | researchgate.netnih.gov |
| On-line UPLC-MS | Separation and mass identification of components. | Complements spectroscopic data for complex reaction mixtures, especially in flow chemistry. | rsc.org |
| Raman Spectroscopy | Vibrational information, often complementary to FTIR, good for aqueous systems. | Monitoring reactions where key functional groups are more Raman-active. | spectroscopyonline.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for Methyl 1-ethoxyaziridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be optimized using reflux conditions with stoichiometric adjustments of nucleophiles (e.g., amines) in polar aprotic solvents like ethanol or THF. For example, analogous aziridine esters require heating (e.g., 4 days under reflux) to achieve ring-opening or functionalization . Comparative studies using excess reagents and varying temperatures can identify optimal conditions.
Q. How can spectroscopic and crystallographic techniques validate the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry. X-ray crystallography, refined via programs like SHELXL, provides unambiguous structural confirmation by resolving bond lengths and angles . High-resolution mass spectrometry (HRMS) and HPLC (with retention time comparisons) assess purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Ring-opening mechanisms (e.g., nucleophilic attack at the aziridine nitrogen or carbon) can be probed using kinetic studies and isotopic labeling. For instance, reactions with amines or thiols under varying pH conditions reveal regioselectivity trends. Computational modeling (DFT) further elucidates transition states and electronic effects .
Q. How can researchers resolve contradictions in experimental outcomes, such as failed reactions under specific conditions?
- Methodological Answer : Systematic variable testing (e.g., solvent polarity, temperature, catalyst presence) isolates failure causes. For example, benzylamine failed to react with a similar aziridine derivative in ethanol but succeeded in dioxane with sodium aluminate, highlighting solvent and catalyst dependencies . Replication with controlled moisture/oxygen levels ensures reproducibility.
Q. What strategies ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify degradation pathways. Storage in inert atmospheres (argon) at –20°C, coupled with periodic HPLC analysis, mitigates hydrolysis or oxidation. Degradation products can be characterized via LC-MS .
Q. How can computational models predict the compound’s reactivity in novel synthetic applications?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent effects. Validation via experimental kinetic data ensures model accuracy .
Data Analysis & Validation
Q. What statistical and analytical methods validate the compound’s purity and reaction efficiency?
- Methodological Answer : HPLC/GC-MS with internal standards quantifies impurities (e.g., limit of detection ≤0.1% w/w) . Statistical tools (e.g., t-tests, ANOVA) compare batch-to-batch variability. For crystallographic data, R-factor analysis (<5%) and residual electron density maps confirm refinement quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
